6-(4-chlorophenyl)-N-(4-methoxybenzyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
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Overview
Description
6-(4-CHLOROPHENYL)-N-[(4-METHOXYPHENYL)METHYL]-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a complex organic compound belonging to the class of triazolothiadiazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as the chlorophenyl, methoxyphenyl, and phenyl groups, contributes to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 6-(4-CHLOROPHENYL)-N-[(4-METHOXYPHENYL)METHYL]-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves multiple steps, starting from readily available precursors. The synthetic route typically includes the formation of the triazolothiadiazine core through cyclization reactions. Common reagents used in the synthesis include hydrazine derivatives, carbon disulfide, and various aryl halides. The reaction conditions often involve heating under reflux and the use of polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of the methoxy group allows for oxidation reactions, leading to the formation of corresponding phenolic derivatives.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon, and electrophiles like nitric acid for nitration. The major products formed depend on the specific reaction conditions and the nature of the substituents on the aromatic rings .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It has potential therapeutic applications due to its ability to interact with specific biological targets, making it a candidate for drug development.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 6-(4-CHLOROPHENYL)-N-[(4-METHOXYPHENYL)METHYL]-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit specific enzymes involved in metabolic pathways or bind to receptors, altering signal transduction pathways. The exact molecular targets and pathways depend on the specific biological context and the nature of the substituents on the compound .
Comparison with Similar Compounds
Similar compounds to 6-(4-CHLOROPHENYL)-N-[(4-METHOXYPHENYL)METHYL]-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE include other triazolothiadiazine derivatives. These compounds share a similar core structure but differ in the nature and position of the substituents on the aromatic rings. Some examples include:
- 6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
- 6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
- 6-(4-bromophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
The uniqueness of 6-(4-CHLOROPHENYL)-N-[(4-METHOXYPHENYL)METHYL]-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE lies in its specific combination of substituents, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C25H22ClN5O2S |
---|---|
Molecular Weight |
492.0 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C25H22ClN5O2S/c1-33-20-13-7-16(8-14-20)15-27-24(32)22-21(17-9-11-19(26)12-10-17)30-31-23(28-29-25(31)34-22)18-5-3-2-4-6-18/h2-14,21-22,30H,15H2,1H3,(H,27,32) |
InChI Key |
BUGHFVZTNTXKER-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2C(NN3C(=NN=C3S2)C4=CC=CC=C4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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